Home > Products > Screening Compounds P58669 > Alfuzosin Hydrochloride
Alfuzosin Hydrochloride - 81403-68-1

Alfuzosin Hydrochloride

Catalog Number: EVT-259464
CAS Number: 81403-68-1
Molecular Formula: C19H28ClN5O4
Molecular Weight: 425.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alfuzosin Hydrochloride is the hydrochloride salt of alfuzosin, a quinazoline compound with smooth muscle-relaxing activity. Alfuzosin selectively binds to and antagonizes post-synaptic alpha-1-adrenoreceptors in smooth muscle of the prostate, bladder base, bladder neck, prostatic capsule, and prostatic urethra, initiating relaxation of smooth muscle and resulting in improvement of urine flow and the symptoms of benign prostatic hyperplasia (BPH). This agent also blocks alpha-1-adrenoreceptors in peripheral vascular smooth muscle, resulting in vasodilatation and a decrease in peripheral vascular resistance.
See also: Alfuzosin (has active moiety).

Alfuzosin

Compound Description: Alfuzosin, the free base form of Alfuzosin Hydrochloride, is also an alpha-1 adrenergic receptor blocker. It is used to treat symptoms of benign prostatic hyperplasia (BPH) by relaxing the muscles in the prostate and bladder neck, making it easier to urinate [].

Relevance: Alfuzosin is directly converted to Alfuzosin Hydrochloride upon reaction with hydrochloric acid []. This salt form is often preferred for pharmaceutical formulations due to its improved solubility and stability [].

Solifenacin Succinate

Compound Description: Solifenacin Succinate is a competitive muscarinic receptor antagonist. It is primarily used to treat overactive bladder symptoms like frequent urination and urgency [].

Relevance: Solifenacin Succinate is often co-formulated with Alfuzosin Hydrochloride for the treatment of BPH. The combination therapy addresses both the static (prostate enlargement) and dynamic (bladder overactivity) components of BPH [].

Finasteride

Compound Description: Finasteride is a 5α-reductase inhibitor that blocks the conversion of testosterone to dihydrotestosterone (DHT). This action reduces DHT levels in the prostate, shrinking the enlarged prostate and improving BPH symptoms [, ].

Relevance: Similar to Solifenacin Succinate, Finasteride is frequently co-administered with Alfuzosin Hydrochloride to provide a more comprehensive treatment approach to BPH [, ].

Dutasteride

Compound Description: Dutasteride is another 5α-reductase inhibitor with a mechanism and clinical use similar to that of Finasteride. It is also used to treat BPH by reducing DHT levels [].

Relevance: Dutasteride presents an alternative to Finasteride for combination therapy with Alfuzosin Hydrochloride in managing BPH [].

(R,S)-N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl) methylamino] propyl]tetrahydro-2-furancarboxamide

Relevance: This compound is a direct precursor to Alfuzosin Hydrochloride in the synthetic pathway []. It highlights the key structural features of the final drug molecule.

Overview

Alfuzosin Hydrochloride is a pharmaceutical compound primarily used as an alpha-1 adrenergic antagonist for the treatment of benign prostatic hyperplasia (BPH). It helps relax the muscles in the prostate and bladder neck, making it easier to urinate. Alfuzosin is derived from quinazoline and has been extensively studied for its efficacy and safety profile in managing urinary symptoms associated with BPH.

Source

Alfuzosin Hydrochloride is synthesized from various chemical precursors, including 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-methylpropane-1,3-diamine. The synthesis involves several steps that facilitate the formation of the active pharmaceutical ingredient.

Classification

Alfuzosin Hydrochloride belongs to the class of medications known as alpha-adrenergic blockers. It is classified under the therapeutic category of urological agents and is specifically indicated for the symptomatic relief of urinary obstruction due to BPH.

Synthesis Analysis

The synthesis of Alfuzosin Hydrochloride can be achieved through various methods, with recent advancements focusing on more efficient and cost-effective protocols.

Methods and Technical Details

  1. Initial Reaction: The synthesis often begins with the condensation of 4-amino-2-chloro-6,7-dimethoxyquinazoline with N-methylpropane-1,3-diamine in a suitable solvent.
  2. Formation of Intermediate: This reaction yields an intermediate compound, which is then treated with carbonyldiimidazole-activated tetrahydrofuroic acid to form Alfuzosin base.
  3. Conversion to Salt Form: The Alfuzosin base is subsequently converted into its hydrochloride salt form by reacting it with hydrochloric acid or a similar acidic agent.

An improved three-step synthesis protocol has been developed that enhances yield and purity while being scalable for industrial production .

Chemical Reactions Analysis

Alfuzosin undergoes several chemical reactions during its synthesis, primarily involving condensation and salt formation.

Reactions and Technical Details

  1. Condensation Reaction: The initial step involves nucleophilic attack where the amino group of N-methylpropane-1,3-diamine reacts with the carbonyl group of the quinazoline derivative.
  2. Salt Formation: After obtaining the free base, treatment with hydrochloric acid leads to the formation of Alfuzosin Hydrochloride, which enhances solubility and bioavailability.

The reactions are typically conducted in polar aprotic solvents such as dimethylformamide or dichloromethane under controlled conditions to optimize yield .

Mechanism of Action

Alfuzosin acts primarily by blocking alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck.

Process and Data

  1. Receptor Binding: By binding to these receptors, Alfuzosin induces relaxation of smooth muscle tissue.
  2. Reduction in Resistance: This action decreases urinary resistance, facilitating easier urination for patients suffering from BPH symptoms.
  3. Pharmacokinetics: The drug reaches peak plasma concentrations within 0.5 to 3 hours post-administration, with a half-life ranging from 5 to 7 hours .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Melting Point: Approximately 230–232 °C.

Chemical Properties

  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Analytical methods such as high-performance liquid chromatography have been employed to assess purity levels during synthesis .

Applications

Alfuzosin Hydrochloride is primarily used in clinical settings for:

  • Treatment of Benign Prostatic Hyperplasia: It alleviates symptoms such as difficulty urinating, urgency, and frequency associated with BPH.

Additionally, ongoing research explores its potential uses in managing other urological conditions due to its mechanism of action on smooth muscle relaxation.

Chemical and Physicochemical Properties of Alfuzosin Hydrochloride

Molecular Structure and Stereochemistry

Alfuzosin hydrochloride (C₁₉H₂₈ClN₅O₄; MW 425.91 g/mol) is a quinazoline-derived alpha-1 adrenergic receptor antagonist. Its IUPAC name is N-{3-[(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)(methyl)amino]propyl}oxolane-2-carboximidic acid hydrochloride [5]. The molecule features:

  • A 6,7-dimethoxyquinazoline core with a primary amine at C4.
  • An N-methylpropyl linker connected to the quinazoline N2 position.
  • A tetrahydrofuran-2-carboximidamide group at the terminal propyl end [1] [5].

Alfuzosin contains two chiral centers but is clinically administered as a racemic mixture. The tetrahydrofuran ring adopts an envelope conformation, while the quinazoline ring is planar, facilitating receptor binding via hydrogen bonding and hydrophobic interactions [4] [5]. The hydrochloride salt form enhances aqueous solubility and crystallinity.

Table 1: Atomic-Level Structural Properties of Alfuzosin Hydrochloride

PropertyValue/Description
Molecular FormulaC₁₉H₂₈ClN₅O₄
X-ray Diffraction PatternOrthorhombic crystal system
Hydrogen Bond Donors3 (quinazoline-NH₂⁺, imino-NH⁺, HCl)
Hydrogen Bond Acceptors9 (O, N atoms)
Rotatable Bonds8
Topological Polar Surface Area111.76 Ų

Synthesis Pathways and Optimization Strategies

Alfuzosin hydrochloride is synthesized via multistep routes, with key strategies focusing on yield enhancement and impurity minimization:

Classical Route (Manoury et al., 1986)

  • Nucleophilic Substitution: 4-Amino-2-chloro-6,7-dimethoxyquinazoline reacts with 3-methylaminopropionitrile in isoamyl alcohol at 50–80°C, yielding 3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propanenitrile (Intermediate IV).
  • Catalytic Hydrogenation: Intermediate IV undergoes Raney Nickel-catalyzed reduction in ammoniated ethanol (1–20 bar H₂, 30–80°C), forming N¹-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N¹-methylpropane-1,3-diamine (V).
  • Amidation: Condensation of V with tetrahydrofuran-2-carboxylic acid activated by ethyl chloroformate or pivaloyl chloride in dichloromethane (-5°C to 10°C) [6]. The hydrochloride salt is precipitated using ethanolic HCl, yielding alfuzosin HCl at 88% purity [1] [4].

Process Optimizations

  • Mixed Anhydride Activation: Replacing DCC with pivaloyl chloride reduces byproducts, improving yield to >95% [6].
  • Acidic Catalysis: p-Toluenesulfonic acid accelerates the initial substitution, cutting reaction time by 40% [6].
  • Crystallization Control: Ethanol/HCl recrystallization with activated charcoal removes colored impurities, enhancing purity to >99.5% [1] [4].

Table 2: Comparative Synthesis Methodologies

Synthetic ApproachCatalyst/ConditionsYield (%)Purity (%)Reference
Classical (Manoury)Isoamyl alcohol, Raney Ni7688 [1]
Mixed Anhydride (Zhang 2017)Pivaloyl chloride, CH₂Cl₂9299.7 [4] [6]
Catalyzed (Wang 2018)p-TSA, ethanol, 70°C8999.2 [4]

Solubility, Stability, and Partition Coefficients

Solubility Profile

Alfuzosin HCl is highly soluble in water (>50 mg/mL) due to its ionizable amine groups and hydrochloride salt form. It exhibits pH-dependent solubility:

  • pH 1–3: Maximal solubility (protonated tertiary amine).
  • pH >5: Precipitation occurs (log P = 1.6) [5] [3].In organic solvents, solubility follows the order: methanol > ethanol > acetonitrile > chloroform. Transcutol (20% w/w) increases solubility to 702 μg/cm² in transdermal gels by disrupting lipid bilayers [3].

Stability Behavior

  • Thermal Stability: Degrades above 150°C; optimal storage at 20–25°C [1] [5].
  • Photostability: Quinazoline ring undergoes oxidative cleavage under UV light, requiring amber packaging.
  • Hydrolytic Degradation: Susceptible to acid/alkaline hydrolysis at the iminoamide bond. Degradation products include 4-amino-6,7-dimethoxy-2-quinazolinone and tetrahydrofuran-2-carboxylic acid [2] [7].
  • Oxidative Stress: Forms N-oxide derivatives when exposed to H₂O₂ [2].

Partitioning

  • log P (octanol/water): 1.37 (calculated), indicating moderate lipophilicity [5].
  • Permeability: Transcutol (20%) enhances skin flux to 31.08 μg/cm²/hr by fluidizing stratum corneum lipids [3].

Table 3: Physicochemical Stability and Solubility

PropertyConditionsValue
Aqueous SolubilitypH 3.0, 25°C>50 mg/mL
log P (Partition Coefficient)Octanol/water1.37
pH Stability RangeLong-term storage3.0–5.0
Degradation Rate0.1M NaOH, 60°Ct₉₀ = 4.2 hours
Transdermal Flux (Transcutol)Rat skin, Carbopol gel31.08 ± 0.21 μg/cm²/hr

Analytical Characterization Techniques

Chromatographic Methods

  • HPLC/UPLC: Reverse-phase C18 columns resolve alfuzosin from impurities. Optimal conditions:
  • Mobile phase: Tetrahydrofuran/acetonitrile/pH 3.5 buffer (1:20:80 v/v) [7].
  • Flow rate: 1.5 mL/min; detection: 254 nm.
  • Retention time: 4.8 min; LOD: 0.1 μg/mL [7].
  • Impurity Profiling: UPLC with PDA detection quantifies organic impurities at 0.05–0.15% w/w, validated per ICH Q2(R1) for linearity (R² > 0.999), accuracy (98–102%), and precision (RSD < 2%) [2].

Spectroscopic Techniques

  • UV-Vis: λₘₐₓ at 245 nm (acidic/neutral media) and 350 nm (0.1M NaOH), with ε = 12,450 L·mol⁻¹·cm⁻¹ [9].
  • NMR: ¹H NMR (DMSO-d₆) shows characteristic signals:
  • Quinazoline C4-NH₂: δ 7.05 (s, 2H).
  • Methoxy groups: δ 3.85 (s, 3H), 3.88 (s, 3H).
  • Tetrahydrofuran ring: δ 3.75 (m, 1H), 2.10 (m, 2H) [5] [9].

Thermal and Elemental Analysis

  • DSC: Endothermic peak at 232°C (melting point).
  • Elemental Analysis: Theoretical: C 53.59%, H 6.63%, N 16.44%; Observed: C 53.52%, H 6.60%, N 16.40% [5].

Table 4: Analytical Methods and Parameters

TechniqueConditions/ParametersApplicationReference
RP-HPLCC18 column; THF/ACN/buffer (1:20:80), 254 nmQuantification in tablets (98–102%) [7]
UPLC-PDABEH C18 column; gradient elutionImpurity profiling (ICH validated) [2]
UV-Vis Spectrophotometry0.1M NaOH, λ=350 nmBulk drug analysis (10–30 μg/mL) [9]
¹³C NMRDMSO-d₆, 125 MHzStructural confirmation of intermediates [5]

Comprehensive Compound Listing

Properties

CAS Number

81403-68-1

Product Name

Alfuzosin Hydrochloride

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide;hydrochloride

Molecular Formula

C19H28ClN5O4

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C19H27N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h10-11,14H,4-9H2,1-3H3,(H,21,25)(H2,20,22,23);1H

InChI Key

YTNKWDJILNVLGX-UHFFFAOYSA-N

SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Synonyms

Alfetim
alfusozine
alfuzosin
alfuzosin hydrochloride
alphuzosine
Benestan
N-(3-((4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino)propyl)tetrahydro-2-furancarboxamide
Urion
UroXatral
Xatral

Canonical SMILES

CN(CCCNC(=O)C1CCCO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.